4-bromo-N-(3,3-dimethylbutan-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-BROMO-1,5-DIMETHYL-N-(1,2,2-TRIMETHYLPROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, multiple methyl groups, and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1,5-DIMETHYL-N-(1,2,2-TRIMETHYLPROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Carboxamide formation: The carboxamide group can be introduced by reacting the brominated pyrazole with an appropriate amine and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the de-brominated pyrazole.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in biological studies.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-1,5-DIMETHYL-N-(1,2,2-TRIMETHYLPROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,5-DIMETHYL-N-(1,2,2-TRIMETHYLPROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the bromine atom.
4-CHLORO-1,5-DIMETHYL-N-(1,2,2-TRIMETHYLPROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Contains a chlorine atom instead of bromine.
4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the N-(1,2,2-TRIMETHYLPROPYL) group.
Uniqueness
The presence of the bromine atom and the specific substitution pattern in 4-BROMO-1,5-DIMETHYL-N-(1,2,2-TRIMETHYLPROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE may confer unique chemical and biological properties, such as increased reactivity or specific binding affinity to biological targets.
Properties
Molecular Formula |
C12H20BrN3O |
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Molecular Weight |
302.21 g/mol |
IUPAC Name |
4-bromo-N-(3,3-dimethylbutan-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H20BrN3O/c1-7-9(13)10(15-16(7)6)11(17)14-8(2)12(3,4)5/h8H,1-6H3,(H,14,17) |
InChI Key |
MSZVVZSNOQRICI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC(C)C(C)(C)C)Br |
Origin of Product |
United States |
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